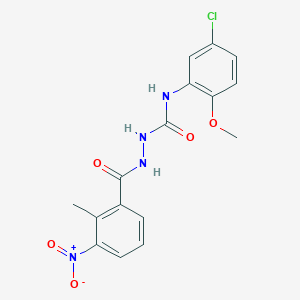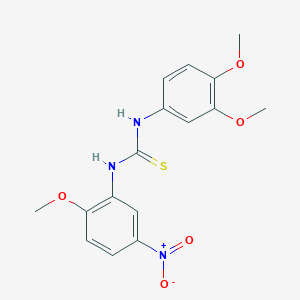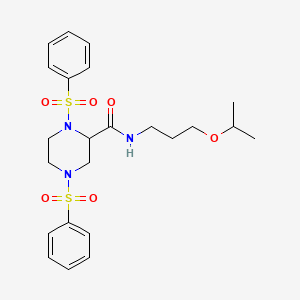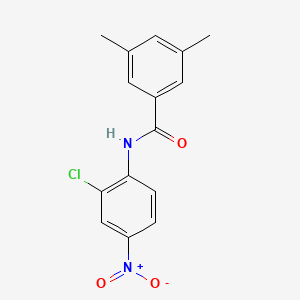![molecular formula C23H34N2O2S B4120371 N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4120371.png)
N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea
Descripción general
Descripción
N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADBUTU and has been synthesized and studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of ADBUTU involves the inhibition of tubulin polymerization, which is essential for cell division. ADBUTU binds to the colchicine binding site on tubulin, preventing the formation of microtubules and inhibiting cell division. This mechanism of action makes ADBUTU a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
ADBUTU has been shown to have various biochemical and physiological effects. Studies have shown that ADBUTU inhibits cell proliferation, induces apoptosis, and disrupts the cell cycle. ADBUTU has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADBUTU has several advantages for lab experiments. It is a potent and specific inhibitor of tubulin polymerization, making it an excellent tool for studying the role of microtubules in cell division and other cellular processes. However, ADBUTU has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on ADBUTU. One area of research is the development of more potent and selective analogs of ADBUTU for cancer treatment. Another area of research is the study of the effects of ADBUTU on other cellular processes, such as cell migration and invasion. Additionally, ADBUTU could be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea is a promising compound with potential applications in various scientific fields, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an excellent tool for studying cellular processes and developing new cancer treatments. Further research on ADBUTU could lead to significant advancements in cancer treatment and other areas of science.
Aplicaciones Científicas De Investigación
ADBUTU has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of ADBUTU is in the field of cancer research. Studies have shown that ADBUTU has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and melanoma.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2S/c1-4-5-21(23-12-15-8-16(13-23)10-17(9-15)14-23)25-22(28)24-19-7-6-18(26-2)11-20(19)27-3/h6-7,11,15-17,21H,4-5,8-10,12-14H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSGMDQALGWRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-methyl-1-(2-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4120293.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)

![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)


![1-benzyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120372.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120374.png)
![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)